(-)-1 4-Di-o-tosyl-L-threitol
(-)-1 4-Di-o-tosyl-L-threitol
Brand Name:
Vulcanchem
CAS No.:
57495-46-2
VCID:
VC21187609
InChI:
InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1
SMILES:
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O
Molecular Formula:
C18H22O8S2
Molecular Weight:
430.5 g/mol
(-)-1 4-Di-o-tosyl-L-threitol
CAS No.: 57495-46-2
Cat. No.: VC21187609
Molecular Formula: C18H22O8S2
Molecular Weight: 430.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57495-46-2 |
|---|---|
| Molecular Formula | C18H22O8S2 |
| Molecular Weight | 430.5 g/mol |
| IUPAC Name | [(2S,3S)-2,3-dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate |
| Standard InChI | InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1 |
| Standard InChI Key | FOQGPMGPNUYCOK-ROUUACIJSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C2=CC=C(C=C2)C)O)O |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator